molecular formula C7H4Cl2N4O B13185211 4-Chloro-6-(2-chlorofuran-3-yl)-1,3,5-triazin-2-amine

4-Chloro-6-(2-chlorofuran-3-yl)-1,3,5-triazin-2-amine

Cat. No.: B13185211
M. Wt: 231.04 g/mol
InChI Key: LUUVYRMFPAWRFT-UHFFFAOYSA-N
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Description

4-Chloro-6-(2-chlorofuran-3-yl)-1,3,5-triazin-2-amine is a heterocyclic compound that features a triazine ring substituted with a chloro group and a chlorofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(2-chlorofuran-3-yl)-1,3,5-triazin-2-amine typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Substitution Reactions:

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

4-Chloro-6-(2-chlorofuran-3-yl)-1,3,5-triazin-2-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloro groups can be replaced by other nucleophiles.

    Oxidation and Reduction: The compound may undergo oxidation or reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted triazine derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound can be explored for its potential as a pharmacophore in drug design and development.

    Materials Science: It may be used in the synthesis of novel materials with unique properties.

    Biological Studies: The compound can be studied for its biological activity and potential therapeutic applications.

Mechanism of Action

The specific mechanism of action of 4-Chloro-6-(2-chlorofuran-3-yl)-1,3,5-triazin-2-amine is not well-documented. it is likely to interact with molecular targets through its functional groups, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Chloro-6-(2-chlorofuran-3-yl)-1,3,5-triazin-2-amine is unique due to the presence of both chloro and chlorofuran substituents, which may confer distinct chemical and biological properties compared to other triazine derivatives.

Properties

Molecular Formula

C7H4Cl2N4O

Molecular Weight

231.04 g/mol

IUPAC Name

4-chloro-6-(2-chlorofuran-3-yl)-1,3,5-triazin-2-amine

InChI

InChI=1S/C7H4Cl2N4O/c8-4-3(1-2-14-4)5-11-6(9)13-7(10)12-5/h1-2H,(H2,10,11,12,13)

InChI Key

LUUVYRMFPAWRFT-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1C2=NC(=NC(=N2)Cl)N)Cl

Origin of Product

United States

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